5-Bromo-2-methoxy-3-methylbenzaldehyde
Overview
Description
5-Bromo-2-methoxy-3-methylbenzaldehyde is a chemical compound that belongs to the class of aldehydes. It is widely used in scientific research as a building block for the synthesis of various organic compounds. This compound has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol.
Scientific Research Applications
Bromination of Hydroxybenzaldehydes
Research by Otterlo et al. (2004) demonstrates an interesting finding in the bromination of hydroxybenzaldehydes. Their study revealed that contrary to previous reports, bromination of 3-hydroxybenzaldehyde can yield different brominated products, including 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, but not 4-bromo-3-hydroxybenzaldehyde. This study's findings are crucial for understanding the bromination reactions of similar compounds like 5-Bromo-2-methoxy-3-methylbenzaldehyde (Otterlo et al., 2004).
Synthesis of Pharmaceutical Intermediates
Benzaldehydes, including this compound, are often used in the synthesis of various pharmaceutical intermediates. Borgaonkar and Chandalia (2007) investigated the solvolysis of 5-bromovanillin, a compound structurally similar to this compound, to produce syringaldehyde. This compound is a key intermediate in the synthesis of trimethoprim, a widely used antibacterial drug (Borgaonkar & Chandalia, 2007).
Antioxidant Properties
Rijal et al. (2022) explored the synthesis of various halogenated benzaldehydes, including compounds similar to this compound, and evaluated their antioxidant activities. Their research contributes to understanding the potential health benefits and applications of such compounds in medicine and health sciences (Rijal, Haryadi, & Anwar, 2022).
Electrochemical Applications
Hasdemir et al. (2011) investigated the electrochemical behavior of polymers functionalized with halogenated benzaldehydes, including 2-hydroxy-5-bromobenzaldehyde, which is structurally related to this compound. This research is significant for understanding the electrochemical properties of such compounds, which could have applications in various industries, including electronics and materials science (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that it may interact with a wide range of molecular targets .
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in the compound could potentially be replaced by a nucleophile in a substitution reaction .
Biochemical Pathways
It has been used in the synthesis of various organic compounds, suggesting that it may participate in a variety of biochemical reactions .
Result of Action
It has been used in the synthesis of various organic compounds, suggesting that it may have a wide range of potential effects .
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds can participate in free radical reactions . In these reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions , which could potentially lead to changes in gene expression or enzyme activity. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.
properties
IUPAC Name |
5-bromo-2-methoxy-3-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKVVDLHOTYSSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296526 | |
Record name | 5-Bromo-2-methoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145742-37-6 | |
Record name | 5-Bromo-2-methoxy-3-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145742-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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